molecular formula C10H7N3OS2 B8055405 2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

Cat. No.: B8055405
M. Wt: 249.3 g/mol
InChI Key: VDPMRMLCAJPWSP-UHFFFAOYSA-N
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Description

The compound identified as “2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile” is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its various applications. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising its quality.

Chemical Reactions Analysis

Types of Reactions: 2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their intended applications.

Scientific Research Applications

2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing other compounds. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. In industry, it is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions are crucial for the compound’s effects on biological systems. The molecular targets may include enzymes, receptors, and other proteins, while the pathways involved may include signaling cascades and metabolic processes.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo different chemical reactions make it a valuable asset in research and development.

Properties

IUPAC Name

2-methylsulfanyl-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c1-15-10-12-8(7-3-2-4-16-7)6(5-11)9(14)13-10/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPMRMLCAJPWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=C(N1)C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C(=C(N1)C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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